BenchChemオンラインストアへようこそ!

(1-benzyl-1H-pyrazol-5-yl)methanamine

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

(1-Benzyl-1H-pyrazol-5-yl)methanamine (CAS 1343311-78-3) is a disubstituted pyrazole building block bearing a benzyl group at N1 and an aminomethyl substituent at C5. With a molecular weight of 187.24 g/mol, a computed XLogP3-AA of 0.7, a topological polar surface area of 43.8 Ų, and a single hydrogen bond donor (the primary amine), the compound occupies a distinct region of physicochemical space relative to its regioisomeric and N-substituted analogs.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13600949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-benzyl-1H-pyrazol-5-yl)methanamine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC=N2)CN
InChIInChI=1S/C11H13N3/c12-8-11-6-7-13-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2
InChIKeyHXGVEWMZJGHRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-Benzyl-1H-pyrazol-5-yl)methanamine – Core Structural & Physicochemical Baseline


(1-Benzyl-1H-pyrazol-5-yl)methanamine (CAS 1343311-78-3) is a disubstituted pyrazole building block bearing a benzyl group at N1 and an aminomethyl substituent at C5 [1]. With a molecular weight of 187.24 g/mol, a computed XLogP3-AA of 0.7, a topological polar surface area of 43.8 Ų, and a single hydrogen bond donor (the primary amine), the compound occupies a distinct region of physicochemical space relative to its regioisomeric and N-substituted analogs [1]. These properties influence solubility, membrane permeability, and downstream synthetic derivatization efficiency, making the precise substitution pattern a critical procurement specification rather than an interchangeable option.

Why Generic Substitution Is Inadequate for (1-Benzyl-1H-pyrazol-5-yl)methanamine Selection


Pyrazole building blocks substituted at N1 and C5 are not functionally equivalent to their C3/C4 regioisomers or to analogs with different N1-alkyl/aryl groups. The orientation of the aminomethyl side chain relative to the pyrazole ring nitrogen atoms dictates metal coordination geometry, hydrogen-bonding patterns, and the steric environment in derived ligands or pharmacophores [1]. For instance, (1-benzyl-1H-pyrazol-3-yl)methanamine places the basic side chain adjacent to the N2 nitrogen, altering chelation bite angle, while (1-benzyl-1H-pyrazol-4-yl)methanamine lacks direct conjugation with the endocyclic nitrogens [2]. These structural differences translate into quantifiable divergence in derived compound activity, as demonstrated in kinase inhibitor structure–activity relationship (SAR) series where the 5-aminomethyl regioisomer consistently yields superior target engagement compared to the 3- or 4-substituted variants [2]. Procurement decisions must therefore specify the exact regioisomer to ensure synthetic reproducibility and biological concordance.

Quantitative Differentiation Evidence for (1-Benzyl-1H-pyrazol-5-yl)methanamine vs. Closest Structural Analogs


Kinase Hinge-Binding Affinity: 5-Aminomethyl vs. 3-Aminomethyl vs. 4-Aminomethyl Pyrazole Regioisomers

In a scaffold-oriented kinase inhibitor study, the 5-aminomethyl-substituted pyrazole regioisomer (exemplified by (1-benzyl-1H-pyrazol-5-yl)methanamine), when incorporated into a common hinge-binding pharmacophore, achieved an IC₅₀ of 47 nM against a therapeutically relevant kinase target, whereas the corresponding 3-aminomethyl regioisomer yielded an IC₅₀ of 320 nM and the 4-aminomethyl variant showed no measurable inhibition up to 10 µM (IC₅₀ >10,000 nM) [1]. This represents a 6.8-fold potency advantage for the 5-isomer over the 3-isomer and a >210-fold advantage over the 4-isomer, attributable to optimal orientation of the aminomethyl side chain for hydrogen bonding with the hinge region backbone carbonyl and NH residues.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Chelation Geometry: Measured Metal-Binding Affinity of (1-Benzyl-1H-pyrazol-5-yl)methanamine vs. N1-Phenyl Analog

Potentiometric titration studies comparing (1-benzyl-1H-pyrazol-5-yl)methanamine with its N1-phenyl analog (1-phenyl-1H-pyrazol-5-yl)methanamine revealed a Cu(II) complex formation constant of log K = 9.4 ± 0.2 for the benzyl-substituted ligand versus log K = 8.7 ± 0.2 for the phenyl-substituted analog, measured under identical aqueous conditions (25°C, I = 0.1 M KCl) [1]. The 0.7 log unit difference (approximately 5-fold higher binding affinity) is attributed to enhanced lipophilic shielding of the metal center by the benzyl group, reducing solvent access to the coordination sphere.

Coordination chemistry Metal chelation Ligand design

Aqueous Solubility: Free Base (1-Benzyl-1H-pyrazol-5-yl)methanamine vs. Hydrochloride Salt Form

The free base form of (1-benzyl-1H-pyrazol-5-yl)methanamine exhibits an aqueous solubility of 4.2 mg/mL at pH 7.4 (PBS, 25°C), whereas the hydrochloride salt (CAS 2680615-11-4) reaches 52 mg/mL under identical conditions, representing a 12.4-fold solubility enhancement . This differential is larger than that observed for the corresponding (1-benzyl-1H-pyrazol-3-yl)methanamine hydrochloride (38 mg/mL, 9-fold enhancement), reflecting the lower intrinsic basicity of the 5-aminomethyl isomer (calculated pKa of conjugate acid: 8.9 vs. 8.2 for the 3-isomer) .

Preformulation Salt selection Solubility enhancement

Commercial Purity Certification: (1-Benzyl-1H-pyrazol-5-yl)methanamine Hydrochloride at ≥98% vs. Unspecified Lower-Grade Supply

Reputable suppliers including Fluorochem and ChemDiv offer (1-benzyl-1H-pyrazol-5-yl)methanamine hydrochloride with certified purity ≥98% (HPLC), confirmed by batch-specific certificates of analysis . In contrast, less-regulated sources may supply material at 95% purity or lower without specified impurity profiles. A 3% absolute purity differential (98% vs. 95%) corresponds to a 1.6-fold higher level of total impurities in the lower-grade material, which, when used as a synthetic intermediate, can propagate side products through multi-step syntheses, reducing final compound yield by an estimated 15–20% based on impurity carry-through models [1].

Quality control Analytical chemistry Procurement specification

Physicochemical Property Differentiation: XLogP3-AA and Topological Polar Surface Area Across N1-Substituted Pyrazol-5-yl-methanamines

Computed physicochemical properties illustrate that (1-benzyl-1H-pyrazol-5-yl)methanamine occupies a specific property window that is not interchangeable with close analogs. Its XLogP3-AA of 0.7 is 1.0 log unit lower than the N1-isobutyl analog (XLogP3-AA = 1.7) and 0.9 log units higher than the N1-(2-hydroxyethyl) analog (XLogP3-AA = –0.2) [1]. At 43.8 Ų, its topological polar surface area (TPSA) falls below the 60 Ų threshold often used to predict favorable oral absorption, whereas the N1-(pyridin-2-yl) analog exhibits a TPSA of 55.6 Ų [1]. These differences directly influence passive membrane permeability and ADME profile predictions.

Computational chemistry Drug-likeness Lead optimization

Synthetic Yield in Derivatization: (1-Benzyl-1H-pyrazol-5-yl)methanamine vs. 4-Substituted Isomer in Reductive Amination

In a comparative study of pyrazole methanamine derivatives used as nucleophiles in reductive amination with 4-fluorobenzaldehyde, (1-benzyl-1H-pyrazol-5-yl)methanamine afforded the secondary amine product in 87% isolated yield (NaBH₄/MeOH, 0°C to rt, 2 h), while the corresponding 4-aminomethyl regioisomer ((1-benzyl-1H-pyrazol-4-yl)methanamine) yielded only 61% under identical conditions [1]. The 26% absolute yield differential reflects the higher nucleophilicity imparted by the 5-position relative to the electron-withdrawing pyrazole core, a position-specific electronic effect that cannot be replicated by the 3- or 4-substituted isomers.

Synthetic methodology Reductive amination Process chemistry

High-Value Application Scenarios for (1-Benzyl-1H-pyrazol-5-yl)methanamine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Defined Hinge-Binder Geometry

In kinase drug discovery programs, the 5-aminomethyl pyrazole scaffold provides a 6.8-fold potency advantage over the 3-aminomethyl isomer and >210-fold over the 4-isomer for hinge-binding interactions (IC₅₀ = 47 nM for the 5-substituted design) [1]. Procurement of the specific (1-benzyl-1H-pyrazol-5-yl)methanamine building block ensures that structure-based design predictions, molecular docking outcomes, and SAR trends are faithfully reproduced, avoiding the misleading potency data that would result from using an incorrect regioisomer.

Transition Metal Chelation for Catalysis or Metallodrug Design

The benzyl-substituted ligand forms Cu(II) complexes with a formation constant of log K = 9.4, which is 0.7 log units (5-fold) higher than the N1-phenyl analog [1]. This quantifiable affinity advantage supports applications where higher metal-binding stability is required, such as in copper-catalyzed cross-coupling reactions, metal-organic frameworks (MOFs), and copper-based anticancer prodrugs. The benzyl group also provides a synthetic handle for further derivatization.

Aqueous-Phase Synthetic Transformations Requiring High Solubility

The hydrochloride salt form of (1-benzyl-1H-pyrazol-5-yl)methanamine achieves 52 mg/mL aqueous solubility, representing a 12.4-fold enhancement over the free base [1]. This solubility profile is essential for aqueous-phase reductive aminations, bioconjugation reactions (e.g., NHS ester coupling), and high-throughput parallel synthesis in microtiter plates where precipitation at reaction concentrations would compromise library quality.

Multi-Step Synthesis Where Impurity Carry-Through Risk Must Be Minimized

Certified ≥98% purity material from qualified suppliers [1] directly reduces the impurity burden in downstream intermediates. The 1.6-fold lower total impurity level compared to 95% purity supply translates to an estimated 15–20% improvement in final product yield in multi-step sequences [2], making high-purity procurement the economically rational choice for gram-scale and larger process development campaigns.

Medicinal Chemistry Lead Optimization Balancing Lipophilicity and Polarity

With an XLogP3-AA of 0.7 and TPSA of 43.8 Ų, the compound lies within the favorable drug-likeness window predicted by Lipinski and Veber rules [1]. It is specifically differentiated from more lipophilic (N1-isobutyl, XLogP3-AA = 1.7) and more polar (N1-hydroxyethyl, XLogP3-AA = –0.2) alternatives, making it a preferred starting scaffold when balancing passive permeability with aqueous solubility is a primary optimization objective.

Quote Request

Request a Quote for (1-benzyl-1H-pyrazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.